molecular formula C7H14ClN B2419808 3-(1-methylcyclopropyl)azetidine hydrochloride CAS No. 2567496-77-7

3-(1-methylcyclopropyl)azetidine hydrochloride

Cat. No.: B2419808
CAS No.: 2567496-77-7
M. Wt: 147.65
InChI Key: FPACYXBNIKHVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(1-methylcyclopropyl)azetidine hydrochloride involves several steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-(1-methylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-methylcyclopropyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical interactions, potentially affecting biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-(1-methylcyclopropyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

    Azetidine: The parent compound, which lacks the 1-methylcyclopropyl substitution.

    N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.

    Cyclopropylazetidine: A compound with a cyclopropyl group attached to the azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3-(1-Methylcyclopropyl)azetidine hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by the presence of a methylcyclopropyl group. The structural formula can be represented as follows:

C7H14ClN\text{C}_7\text{H}_{14}\text{ClN}

This compound is soluble in water and exhibits stability under various conditions, which is crucial for its biological evaluation.

Anticancer Properties

Recent studies indicate that azetidine derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory activity against various cancer types, including:

  • Breast Cancer (MCF-7 cell line)
  • Leukemia (CEM-13 cell line)

The IC50 values reported for similar compounds range from sub-micromolar to micromolar concentrations, indicating potent anticancer activity.

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Related Compound ACEM-130.48
Related Compound BMDA-MB-2312.84

Neuroprotective Effects

There is emerging evidence that azetidine derivatives can exert neuroprotective effects, likely through modulation of neurotransmitter systems. These effects may be beneficial in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies suggest that azetidine derivatives may possess favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's ability to cross the blood-brain barrier has also been hypothesized based on its structural properties.

Properties

IUPAC Name

3-(1-methylcyclopropyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPACYXBNIKHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.